2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, including Gewald reaction and aza-Wittig reactions, to produce a range of heterocyclic compounds with potential biological activities. For instance, Lu et al. (2012) described an efficient method for synthesizing 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one via a tandem aza-Wittig reaction and cyclization process, highlighting the structural determination through MS, IR, and 1H NMR spectra (Liangde Lu et al., 2012).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal potential of derivatives of the compound. For instance, N. G. Haswani and S. Bari (2011) synthesized new 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, finding some derivatives to exhibit significant activity (N. G. Haswani & S. Bari, 2011).
Anticonvulsant and Antitumor Activity
Derivatives of the compound have also been investigated for their anticonvulsant and antitumor activities. For example, Severina et al. (2019) studied the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, demonstrating some regularity in the structure-activity relationship (H. Severina et al., 2019). Meanwhile, Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that the majority of the synthesized compounds displayed potent anticancer activity on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antioxidant Properties
Research into the antioxidant properties of related compounds has also been conducted. Aziz et al. (2021) designed and synthesized novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, evaluating their antioxidant activity and finding one candidate to exhibit higher activity than ascorbic acid, suggesting potential as effective antioxidants (M. A. Aziz et al., 2021).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-27-17-9-5-4-8-16(17)24-20(26)19-15(10-13-28-19)22-21(24)29-14-18(25)23-11-6-2-3-7-12-23/h4-5,8-9H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOWEBHRFDBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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